molecular formula C11H12O3 B1529779 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde CAS No. 1182333-70-5

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Cat. No. B1529779
M. Wt: 192.21 g/mol
InChI Key: JCZZBIQMOZFUGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

In chemical synthesis, “4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde” serves as a key intermediate or reactant in various catalytic processes. For instance, its derivatives have been synthesized through reactions facilitated by zinc chloride and triethylamine, optimizing specific conditions for improved yields.


Molecular Structure Analysis

The molecular formula of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da . The compound contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aldehyde (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde include a density of 1.2±0.1 g/cm3, a boiling point of 342.0±32.0 °C at 760 mmHg, and a flash point of 151.8±11.5 °C . It has a molar refractivity of 53.1±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 160.9±3.0 cm3 .

Scientific Research Applications

Transition-Metal Catalysis

Transition-metal triflates catalyze the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes through C–H functionalization, involving the reaction between benzaldoximes and aqueous tetrahydrofuran. This process, facilitated by water-tolerant transition metals acting as Lewis acids, is confirmed by 2D NMR analysis, showcasing a novel method for oxime ketal formation from tetrahydrofuran derivatives (S. Shafi, 2015).

Biotechnological Production

The compound has implications in the biotechnological production of benzaldehyde, a molecule with widespread use in the flavor industry. Pichia pastoris, a methylotrophic yeast, leverages its alcohol oxidase enzyme to transform benzyl alcohol into benzaldehyde. This microbial biotransformation presents an eco-friendly alternative to chemical synthesis, potentially commanding higher market prices due to consumer preferences for biologically produced substances (Tom K. J. Craig & Andrew J. Daugulis, 2013).

Photocatalytic Applications

Graphitic carbon nitride, modified through thermal, mechanical, and chemical post-treatments, acts as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This environmentally friendly process operates in aqueous media under natural conditions, utilizing LEDs for efficient lighting, thereby representing a sustainable method for aldehyde production from alcohol precursors (M. J. Lima et al., 2017).

Chemical Synthesis and Catalysis

In chemical synthesis, "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde" serves as a key intermediate or reactant in various catalytic processes. For instance, its derivatives have been synthesized through reactions facilitated by zinc chloride and triethylamine, optimizing specific conditions for improved yields. This showcases the compound's versatility in organic synthesis, contributing to the development of novel chemical entities with potential applications across different industries (Wang Ya-lou, 2007).

properties

IUPAC Name

4-(oxolan-3-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,7,11H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZZBIQMOZFUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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